molecular formula C10H10ClNO B3018148 6-Chloro-3-methyl-2,3-dihydro-1H-quinolin-4-one CAS No. 1368510-46-6

6-Chloro-3-methyl-2,3-dihydro-1H-quinolin-4-one

Cat. No.: B3018148
CAS No.: 1368510-46-6
M. Wt: 195.65
InChI Key: WULLSROBLGDJKG-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-2,3-dihydro-1H-quinolin-4-one is a heterocyclic compound with the molecular formula C10H10ClNO. It belongs to the quinolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Chloro-3-methyl-2,3-dihydro-1H-quinolin-4-one involves the cyclization of appropriate aniline derivatives with suitable reagents. For example, the reaction of 4-chloroaniline with ethyl acetoacetate under acidic conditions can yield the desired quinolinone .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methyl-2,3-dihydro-1H-quinolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolinone derivatives, which can have different biological and chemical properties .

Scientific Research Applications

6-Chloro-3-methyl-2,3-dihydro-1H-quinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-methyl-2,3-dihydro-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-methyl-2,3-dihydro-1H-quinolin-4-one is unique due to its specific substitution pattern and the presence of both chloro and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-chloro-3-methyl-2,3-dihydro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-6-5-12-9-3-2-7(11)4-8(9)10(6)13/h2-4,6,12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULLSROBLGDJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(C1=O)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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